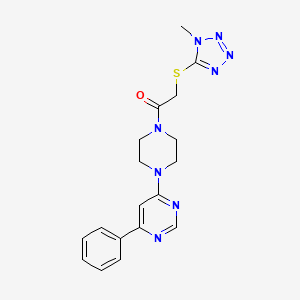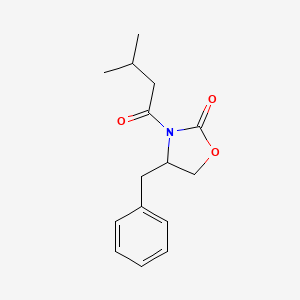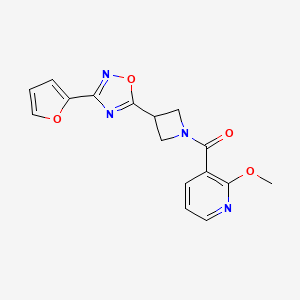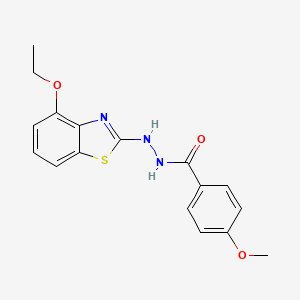
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N8OS and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Receptor Antagonists and Agonists
Compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone have been explored for their potential as novel receptor antagonists or agonists, particularly targeting orexin receptors and serotonin receptors. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for insomnia treatment due to its orexin 1 and 2 receptor antagonist activity, showing extensive metabolism with the principal route via oxidation and the formation of unique metabolites (Renzulli et al., 2011).
Pharmacological Effects of Novel Compounds
Another area of research focuses on the pharmacological evaluation of new compounds, such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which has been studied for its anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Drug Metabolism and Disposition Studies
Extensive studies on drug metabolism and disposition reveal how similar compounds are metabolized and excreted in humans, offering insights into their pharmacokinetic profiles. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans involve multiple oxidation reactions and direct glucuronidation, with specific metabolites being identified and characterized (Liu et al., 2017).
Repellent Efficacy Studies
Research also extends to the evaluation of compounds for repellent efficacy against vectors like mosquitoes and black flies. Studies have compared the effectiveness of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent, indicating significant repellency and providing a basis for the development of new repellent formulations (Debboun et al., 2000).
Toxicology and Safety Studies
Finally, toxicology and safety studies are critical for understanding the potential risks associated with new chemical entities. The characterization of the radioactive metabolites of [O-methyl-11C]WAY-100635, a 5-HT1A receptor radioligand, in monkey and human plasma by HPLC, provides valuable information on its metabolic pathways and potential implications for human studies (Osman et al., 1996).
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8OS/c1-24-18(21-22-23-24)28-12-17(27)26-9-7-25(8-10-26)16-11-15(19-13-20-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHHJHLTRVUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)




![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)